molecular formula C21H21ClN4OS B2380403 N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide CAS No. 1115469-84-5

N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide

Cat. No.: B2380403
CAS No.: 1115469-84-5
M. Wt: 412.94
InChI Key: DVSNUYMHSFZNJB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

    Attachment of the Thioacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the thioacetamide group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide: can be compared with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart from these compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-15-8-10-16(11-9-15)23-19(27)14-28-20-17-6-2-3-7-18(17)24-21(25-20)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-14H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNUYMHSFZNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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